molecular formula C19H18N4O3 B2496603 N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-phenethyloxalamide CAS No. 923195-04-4

N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-phenethyloxalamide

Cat. No. B2496603
CAS RN: 923195-04-4
M. Wt: 350.378
InChI Key: LOMFUTCYQVWMJQ-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals with significant interest due to their diverse biological activities and potential applications in materials science. Its structure suggests a multifaceted approach to synthesis and analysis, offering insights into its chemical behavior and interactions.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, including condensation and cyclization processes. For instance, the oxidative condensation of N,N-dimethylenaminones with amines to form 1,4-dihydropyridines demonstrates the kind of synthetic approach that might be relevant (Yu et al., 2015). Additionally, transformations involving dimethylamino)methylene precursors highlight the synthetic versatility of related functional groups (Zupančič et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds within this family often features complex ring systems and substituents that influence their physical and chemical properties. X-ray crystallography and computational modeling are common tools used to elucidate these structures, revealing interactions such as hydrogen bonding and π-π stacking that can dictate conformation and reactivity (Shishkin & Antonov, 1996).

Scientific Research Applications

Synthetic Chemistry Applications

One study focused on the oxidative synthesis of functionalized 1,4-dihydropyridines from N,N-dimethylenaminones and amines, promoted by oxone and trifluoroacetic acid in PEG-400, highlighting a green, atom-economic approach to synthesizing heterocyclic compounds that could include structures related to N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-phenethyloxalamide (Yu et al., 2015). Another investigation into 1,3,4-oxadiazole derivatives and their transition metal complexes offers insights into the coordination chemistry and potential applications of phthalazin-1-yl derivatives in catalysis and materials science (Flifel & Kadhim, 2012).

Pharmacological Applications

Research on phthalazine derivatives as antimicrobial agents showcases the potential biomedical applications of compounds structurally related to N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-phenethyloxalamide. These studies reveal that certain derivatives exhibit significant antimicrobial activity, underscoring the versatility of the phthalazin-1-yl scaffold in developing new therapeutic agents (Sridhara et al., 2011).

Materials Science Applications

In materials science, the supercapacitive properties of composite electrodes containing activated carbon and 1,4-dihydroxynaphthalene derivatives (related to phthalazin-1-yl structures) were investigated. These composites demonstrated enhanced specific capacitance and cycle performance, indicating the potential of N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-phenethyloxalamide derivatives in energy storage technologies (Lee et al., 2016).

properties

IUPAC Name

N'-[(4-oxo-3H-phthalazin-1-yl)methyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c24-17-15-9-5-4-8-14(15)16(22-23-17)12-21-19(26)18(25)20-11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,25)(H,21,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMFUTCYQVWMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-phenethyloxalamide

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